![molecular formula C19H28N2O B5034268 4-[6-(2,6-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5034268.png)
4-[6-(2,6-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-(2,6-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. It has been extensively studied for its potential applications in various fields, including scientific research.
Mechanism of Action
The mechanism of action of 4-[6-(2,6-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole involves the inhibition of the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that contribute to inflammation and pain. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to possess antitumor activity in vitro and in vivo. Additionally, it has been found to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[6-(2,6-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole in lab experiments is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of various inflammatory and pain-related disorders. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
Future Directions
There are several potential future directions for the study of 4-[6-(2,6-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole. One possible direction is the development of new drugs based on this compound for the treatment of various inflammatory and pain-related disorders. Another potential direction is the further investigation of its antitumor activity, with the aim of developing new anticancer drugs. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in other fields, such as neurodegenerative diseases and cardiovascular disorders.
Conclusion:
This compound is a promising compound that has been extensively studied for its potential applications in various fields, including scientific research. It exhibits potent anti-inflammatory and analgesic properties, as well as antitumor activity, making it a potential candidate for the development of new drugs for the treatment of various disorders. Further research is needed to fully understand the potential applications of this compound and to develop new drugs based on its properties.
Synthesis Methods
The synthesis of 4-[6-(2,6-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole involves the reaction of 2,6-dimethylphenol with 1-bromo-6-chlorohexane in the presence of potassium carbonate. The resulting product is then subjected to a reaction with 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde in the presence of triethylamine to yield the final product.
Scientific Research Applications
4-[6-(2,6-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various inflammatory and pain-related disorders. Additionally, it has been shown to possess antitumor activity, making it a potential candidate for the development of new anticancer drugs.
Properties
IUPAC Name |
4-[6-(2,6-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-14-10-9-11-15(2)19(14)22-13-8-6-5-7-12-18-16(3)20-21-17(18)4/h9-11H,5-8,12-13H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJWAEWMCASGGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCCCC2=C(NN=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5034194.png)
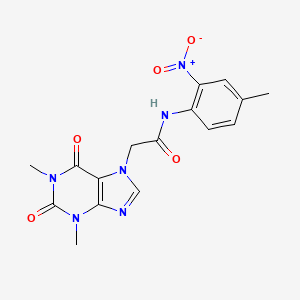
![(4-chlorobenzyl)[2-nitro-5-(1-piperidinyl)phenyl]amine](/img/structure/B5034203.png)
![5-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5034210.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B5034223.png)
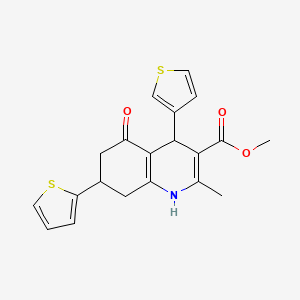
![3-chloro-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5034237.png)
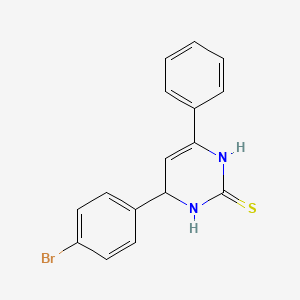
![2,4,6-tris[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1,3,5-triazine](/img/structure/B5034248.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-chlorophenyl)acetamide](/img/structure/B5034254.png)
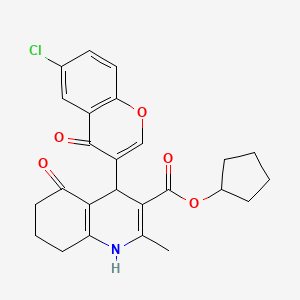
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B5034272.png)
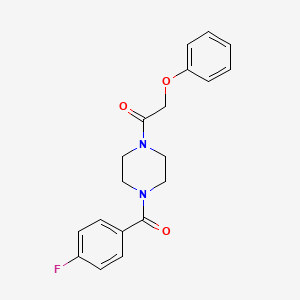
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5034292.png)
